1,1-dioxothiophene-3-carboxylic acid

Description

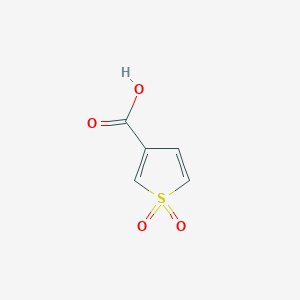

1,1-Dioxothiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene ring system modified with two sulfone groups (-SO₂) and a carboxylic acid (-COOH) substituent at the 3-position. It is also known by synonyms such as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide and 1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid . This compound is primarily utilized as an intermediate in fine chemical synthesis and pharmaceutical research, reflecting its role in producing specialized derivatives or active ingredients .

Properties

IUPAC Name |

1,1-dioxothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O4S/c6-5(7)4-1-2-10(8,9)3-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIJSHPANGLCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278981 | |

| Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858240-97-7 | |

| Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Thiophene-3-Carboxylic Acid

The most common and direct synthetic route to 1,1-dioxothiophene-3-carboxylic acid involves the oxidation of thiophene-3-carboxylic acid. This method exploits the selective oxidation of the sulfur atom in the thiophene ring to the sulfone (1,1-dioxide) state.

- Oxidizing agents: Strong oxidants such as hydrogen peroxide (H2O2) or organic peracids are employed to convert the thiophene sulfur to the sulfone group.

- Reaction conditions: Industrial and laboratory-scale syntheses typically use continuous flow reactors or batch processes with controlled temperature and oxidant concentration to optimize yield and selectivity.

- Catalysts: Transition metal catalysts or acid catalysts may be used to enhance oxidation efficiency.

- Advantages: This method is straightforward, scalable, and produces the target compound with high purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Thiophene-3-carboxylic acid | Commercially available or synthesized |

| Oxidizing agent | Hydrogen peroxide, peracids | E.g., m-chloroperbenzoic acid |

| Solvent | Polar aprotic solvents or water | Depends on oxidant and scale |

| Temperature | Ambient to moderate (25–80 °C) | Controlled to avoid overoxidation |

| Reaction time | Hours to several hours | Monitored by TLC or HPLC |

| Yield | Typically high (70–90%) | Optimized by reaction parameters |

This route is widely reported in industrial processes and academic literature for producing this compound efficiently.

Multi-Step Organic Synthesis via Thiophene Derivatives

In some cases, this compound is prepared as an intermediate in multi-step syntheses involving thiophene derivatives:

- Step 1: Formation of thiophene-3-carboxylic acid or related precursors via cyclization or coupling reactions.

- Step 2: Oxidation of the thiophene ring sulfur to the sulfone using oxidants as described above.

- Step 3: Purification by crystallization or chromatography.

This approach is often integrated into the synthesis of more complex molecules where the sulfone-substituted thiophene is a key building block.

Industrial-Scale Oxidation Using Continuous Flow Reactors

Industrial production emphasizes process control and efficiency:

- Continuous flow reactors allow precise control over reaction time, temperature, and oxidant feed rates.

- Catalyst optimization improves selectivity toward the sulfone without overoxidation or ring degradation.

- Solvent recycling and byproduct management reduce environmental impact and cost.

- Typical yields exceed 80%, with product purity suitable for downstream applications.

This method is preferred for large-scale manufacturing due to its reproducibility and scalability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of Thiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | H2O2 or peracids, catalysts, controlled temp | Lab & Industrial | 70–90 | Most common, direct, scalable |

| Multi-step synthesis via thiophene derivatives | Thiophene derivatives | Coupling, cyclization, oxidation steps | Lab scale | Variable | Used in complex molecule synthesis |

| Continuous flow oxidation | Thiophene-3-carboxylic acid | Continuous feed of oxidant, catalyst | Industrial | >80 | High reproducibility and efficiency |

| Halogenated ester + metal cyanate (related) | Halogenated carboxylic acid ester | Metal cyanate, polar aprotic solvent, heat | Lab scale | Variable | Advanced method for carboxylic acids |

Detailed Research Findings and Notes

- The oxidation step is critical and must be carefully controlled to avoid ring cleavage or overoxidation to sulfonic acids.

- Use of aprotic polar solvents (e.g., dimethylformamide, acetonitrile) enhances reaction rates and selectivity.

- Reaction monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas evolution measurement (CO2 in related decarboxylation steps) is standard.

- Purification commonly involves crystallization from suitable solvents or chromatographic separation on silica gel.

- Industrial methods emphasize solvent recovery and waste minimization.

- The sulfone group introduced by oxidation significantly alters the electronic properties of the thiophene ring, impacting downstream reactivity and applications.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metal catalysts such as palladium or platinum can facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce thiol or sulfide compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a vital precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

2. Biology

- Bioactive Molecule : Research indicates potential antimicrobial and anticancer properties. Studies have explored its interactions with biological targets, suggesting that the sulfone group may participate in redox reactions influencing its biological activity.

3. Medicine

- Drug Development : Due to its structural features, 1,1-dioxothiophene-3-carboxylic acid is being investigated as a potential drug candidate. Its ability to form covalent bonds with proteins or enzymes enhances its therapeutic potential .

4. Industry

- Advanced Materials : The compound is utilized in developing organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronics.

Case Studies

Case Study 1: Antimicrobial Activity

Research conducted on this compound demonstrated significant antimicrobial activity against various bacterial strains. The compound was found to inhibit bacterial growth through mechanisms involving disruption of cellular processes.

Case Study 2: Photochemical Polymerization

A study explored the photochemical polymerization of thiophene derivatives, including this compound, which showed promising results in forming conductive polymers under UV light. This application highlights the compound's potential in material science .

Mechanism of Action

The mechanism of action of thiophene-3-carboxylic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The thiophene ring can undergo electrophilic substitution, allowing the compound to form covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Carboxylic Acids

1,1-Dioxothiophene-3-Carboxylic Acid

- Structure : Thiophene ring with sulfone groups (-SO₂) and a carboxylic acid moiety.

- Applications : Intermediate in fine chemicals and pharmaceuticals .

1-(3-Chlorophenyl)-1,2,4-Triazole-3-Carboxylic Acid

Substituted Cyclopropane Carboxylic Acids

1-(3-Bromophenyl)Cycloprop-2-ene-1-Carboxylic Acid

- Structure : Cyclopropane ring fused to a bromophenyl group and carboxylic acid.

- Synthesis : Prepared via amide coupling (77% yield) with diethylamine, yielding a colorless crystalline solid (mp 102.2–102.5°C) .

- Applications : Serves as a precursor in organic synthesis, emphasizing its role in constructing complex architectures .

1-(3-Methoxyphenyl)Cyclopropane-1-Carboxylate

- Structure : Cyclopropane with a methoxyphenyl substituent.

- Synthesis : Achieved 87% yield via recrystallization from DCM/MeOH, forming a white solid .

- Contrast : Cyclopropane derivatives exhibit strain-induced reactivity, differing from the planar thiophene sulfone system in stereoelectronic properties.

Aromatic Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Comparative Data Table

Research Findings and Gaps

- Synthesis : While cyclopropane and triazole derivatives have well-documented synthetic protocols (e.g., column chromatography, recrystallization) , methods for this compound remain unspecified in the provided evidence.

- Applications : The target compound’s role as an intermediate contrasts with caffeic acid’s direct use in food and medicine, highlighting divergent industrial niches.

- Safety Data : Only the triazole derivative includes explicit safety guidelines , suggesting a need for further toxicological studies on the thiophene sulfone analog.

Biological Activity

1,1-Dioxothiophene-3-carboxylic acid is a heterocyclic compound characterized by its thiophene ring, which includes a carboxylic acid group at the 3-position and two oxygen atoms bonded to sulfur, forming a sulfone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique features contribute to its reactivity and interaction with biological systems. The sulfone group allows for participation in redox reactions, while the thiophene ring can engage in electrophilic substitutions, facilitating covalent bonding with target proteins or enzymes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial properties. The presence of the carboxylic acid group is believed to enhance this activity by chelating metal ions essential for microbial growth .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been reported to exhibit anti-proliferative effects on various cancer cell lines through mechanisms involving apoptosis induction and inhibition of key signaling pathways such as RhoA/ROCK .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- RhoA/ROCK Pathway : Research indicates that compounds related to this compound can inhibit the RhoA/ROCK signaling pathway, which is critical in regulating cell migration and invasion. This pathway is often upregulated in cancer cells, making it a viable target for therapeutic intervention .

- Electrophilic Substitution : The thiophene ring's ability to undergo electrophilic substitution allows the compound to form stable adducts with nucleophilic sites on proteins, potentially disrupting their normal function and contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1-dioxothiophene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves oxidation of thiophene precursors. For example, thiophene-3-carboxylic acid derivatives (e.g., 1-benzothiophene-3-carboxylic acid, CAS 5381-25-9 ) can be oxidized using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the dioxo (sulfone) group. Reaction temperature (0–50°C) and solvent polarity (e.g., acetic acid vs. dichloromethane) critically affect oxidation efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the sulfone group (δ ~3.5–4.0 ppm for SO-adjacent protons) and carboxylic acid moiety (δ ~170 ppm for carbonyl carbon).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical MW for CHOS: 160.0 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for research use) .

Q. How can researchers optimize solubility and stability during experimental workflows?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous buffers, adjust pH >5 to deprotonate the carboxylic acid group.

- Stability : Store at –20°C under inert atmosphere (N) to prevent sulfone group degradation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the sulfone group in this compound influence its electronic properties and reactivity compared to non-oxidized analogs?

- Methodological Answer : The sulfone group increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity. This can be quantified via cyclic voltammetry (CV) to compare reduction potentials with non-oxidized thiophene-3-carboxylic acids. Computational methods (DFT, e.g., B3LYP/6-31G*) further predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in reported pharmacological activities of 1,1-dioxothiophene derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, concentration ranges).

- Dose-Response Validation : Replicate experiments across multiple labs using standardized protocols (e.g., MTT assays for cytotoxicity).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the carboxylic acid group via esterification or amidation (e.g., using EDC/HOBt coupling). Evidence from thiophene-2-carboxylic acid amides (e.g., Product No. R488143 ) suggests alkyl/aryl substituents modulate target affinity.

- Toxicity Screening : Use in vitro models (e.g., hepatocyte viability assays) and predictive software (ADMET predictors) early in development .

Q. What are the ecological implications of this compound, and how should disposal be managed?

- Methodological Answer :

- Biodegradability Testing : Conduct OECD 301F assays to assess microbial degradation.

- Waste Management : Neutralize acidic solutions with sodium bicarbonate before disposal. Collaborate with licensed waste services for incineration (≥1000°C) to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.